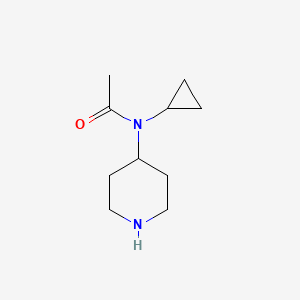

N-Cyclopropyl-N-(piperidin-4-yl)acetamide

Description

Structural Characterization

Molecular Architecture and Isomerism

The compound (CAS 1131739-82-6) has the molecular formula C₁₀H₁₈N₂O , with a molecular weight of 182.27 g/mol . Its structure comprises three distinct components:

- Cyclopropyl group : A rigid, planar three-membered ring with sp³-hybridized carbon atoms.

- Piperidine ring : A six-membered saturated amine ring with one nitrogen atom.

- Acetamide linker : A carbonyl-containing group connecting the cyclopropyl and piperidine moieties.

The acetamide nitrogen is bonded to both the cyclopropyl group and the piperidine’s nitrogen atom (position 4), forming a central hub. The piperidine ring adopts a chair conformation, while the cyclopropyl group remains planar due to its inherent geometric constraints.

Key Features :

- Symmetry : The piperidine ring’s nitrogen is symmetrically substituted, eliminating stereoisomerism.

- Connectivity : The acetamide group bridges the cyclopropyl and piperidine moieties, creating a structurally rigid framework.

Conformational Analysis of Piperidine and Cyclopropyl Moieties

Piperidine Ring Conformation

Piperidine typically exists in a chair conformation , with substituents favoring equatorial positions to minimize steric strain. In this compound:

- Substituents on the nitrogen : The cyclopropyl and acetamide groups occupy equatorial positions, reducing eclipsing interactions.

- Ring flexibility : The chair conformation allows limited ring inversion, but the bulky substituents restrict dynamic interconversion.

Cyclopropyl Group Conformation

The cyclopropyl ring is planar , with bond angles of 60°, leading to significant angle strain. Its sp³ carbons form "banana bonds" to mitigate orbital mismatch, resulting in a strained but stable geometry.

Key Observations :

- Steric interactions : The cyclopropyl group’s planarity creates minimal spatial hindrance with the piperidine ring.

- Electronic effects : The acetamide’s electron-withdrawing carbonyl group may influence the piperidine’s nitrogen hybridization.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetamide NH | 8.6 | Broad singlet |

| Piperidine CH₂ (α) | 2.2–3.0 | Multiplet |

| Piperidine CH₂ (β) | 1.5–2.0 | Multiplet |

| Cyclopropyl CH | 0.9–1.1 | Multiplet |

¹³C NMR Data (CDCl₃, 100 MHz):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Acetamide C=O | 165–170 |

| Piperidine N–C | 40–45 |

| Cyclopropyl C | 8–10 |

Infrared Spectroscopy (IR)

Characteristic Peaks (KBr, cm⁻¹):

| Functional Group | Absorption Range |

|---|---|

| N–H (amide) | 3300–3350 |

| C=O (amide) | 1650–1700 |

| C–N (piperidine) | 1250–1300 |

| C–H (cyclopropyl) | 3000–3100 |

Mass Spectrometry

Fragmentation Patterns (EI-MS):

| m/z | Fragment |

|---|---|

| 182 | [M]⁺ |

| 84 | [Cyclopropyl-NH₂]⁺ |

| 98 | [Piperidine-NH₂]⁺ |

| 43 | [CH₂CONH]⁺ |

Crystallographic Studies and X-ray Diffraction Data

No X-ray crystallography data has been reported for this compound. However, structural analogs (e.g., piperidine derivatives) provide insights:

- Piperidine conformation : Likely adopts a chair conformation with substituents in equatorial positions.

- Cyclopropyl orientation : Planar geometry maintained due to bond strain, influencing crystal packing.

Hypothetical Packing :

- Hydrogen bonding : Potential N–H⋯O interactions between acetamide protons and neighboring carbonyl groups.

- Van der Waals interactions : Dominant forces due to the cyclopropyl group’s planar structure.

Structure

2D Structure

Properties

IUPAC Name |

N-cyclopropyl-N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8(13)12(9-2-3-9)10-4-6-11-7-5-10/h9-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDMALDPMMXVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclopropyl-N-(piperidin-4-yl)acetamide is a synthetic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in pharmacology, particularly due to its interactions with muscarinic receptors, which play critical roles in various neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{16}N_{2}O, with a molecular weight of approximately 192.26 g/mol. Its structure includes:

- A cyclopropyl group

- A piperidine moiety

- An acetamide functional group

This composition allows for diverse chemical reactivity, particularly involving amide bond formation and substitution reactions.

Muscarinic Receptor Antagonism

This compound exhibits significant biological activity as an antagonist of muscarinic receptors, particularly the M4 subtype. Muscarinic receptors are G protein-coupled receptors involved in various physiological processes, including cognitive function, motor control, and modulation of neurotransmitter release.

Therapeutic Implications

Research indicates that targeting M4 receptors may offer therapeutic potential for conditions such as:

- Schizophrenia : Modulating M4 receptor activity can influence dopaminergic pathways implicated in psychosis.

- Alzheimer's Disease : Antagonism of M4 may enhance cholinergic signaling, potentially improving cognitive deficits associated with this condition.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes the structural variations and their corresponding biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group with piperidine | Antagonist of M4 muscarinic receptor |

| N-Benzyl-N-(piperidin-4-yl)acetamide | Benzyl group instead of cyclopropyl | Antagonist of muscarinic receptors |

| N-Methyl-N-(piperidin-4-yl)acetamide | Methyl substitution on nitrogen | Potentially lower activity due to reduced steric hindrance |

| N-Cyclohexyl-N-(piperidin-4-yl)acetamide | Cyclohexane ring | Increased lipophilicity may alter pharmacokinetics |

Case Studies

- In Vivo Studies : Research conducted on animal models has demonstrated that administration of this compound significantly alters behavioral responses associated with anxiety and cognition, suggesting its potential use in treating anxiety disorders and cognitive impairments.

- Molecular Docking Studies : Computational studies have shown that the compound effectively binds to the M4 receptor, supporting its role as an antagonist. These findings provide a basis for further exploration into its pharmacological applications.

The mechanism by which this compound exerts its biological effects primarily involves:

- Receptor Binding : The compound binds to the muscarinic receptors, inhibiting their activation by endogenous ligands such as acetylcholine.

- Signal Modulation : By blocking receptor activation, it alters downstream signaling pathways involved in neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-Cyclopropyl-N-(piperidin-4-yl)acetamide, highlighting differences in substituents, molecular properties, and applications:

Key Differences and Research Findings

N-Phenyl-N-(piperidin-4-yl)propanamide (a fentanyl impurity) exhibits reduced opioid activity compared to its acetamide analogues, highlighting the importance of the acetamide bridge in receptor interactions .

Pharmacokinetic Properties :

- The hydrochloride salt of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (MW 234.72) demonstrates improved aqueous solubility compared to the parent compound, a critical factor in drug formulation .

- Methoxyacetylfentanyl (MW 352.5) and related derivatives exhibit prolonged half-lives due to methoxy group-mediated metabolic resistance, a feature absent in the simpler cyclopropyl-acetamide structure .

Structural Diversity and Applications :

- Thiadiazole-containing analogues (e.g., N-Cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide ) introduce sulfur atoms, enhancing electronic properties and enabling interactions with metal-containing enzymes .

- Cyclopropylfentanyl ’s cyclopropanecarboxamide group increases lipophilicity, correlating with enhanced blood-brain barrier penetration and potency .

Research Implications

- The piperidine-acetamide core is a privileged structure in medicinal chemistry, with modifications tailoring compounds for specific targets. For example, opioid derivatives prioritize lipophilicity and aromatic substituents, while non-opioid analogues (e.g., the target compound) may explore neurological or anti-inflammatory pathways .

Preparation Methods

Direct Acylation Using Cyclopropyl Acyl Halides

One common approach involves reacting piperidin-4-amine derivatives with cyclopropylacetyl halides (e.g., cyclopropylacetyl chloride or bromide) to yield the target acetamide. This method benefits from straightforward reaction conditions and good yields.

- Reaction Conditions: Typically carried out in aqueous or organic solvents with pH control (e.g., maintaining pH 9–10 using sodium carbonate) to neutralize released HCl or HBr.

- Temperature: Ambient to mild heating (room temperature to 50 °C).

- Work-up: Precipitation of the product upon addition of water, followed by filtration and drying.

This method is supported by analogous synthesis of N-substituted acetamides where aryl amines were reacted with 2-bromoacetyl bromide under basic aqueous conditions to give high yields of the corresponding acetamides.

Multi-Step Synthesis via Piperidine Derivatives

An alternative preparation involves multi-step synthesis starting from ethyl piperidin-4-carboxylate or related intermediates:

- Step 1: Formation of piperidin-4-carboxylate derivatives by reaction with appropriate amines.

- Step 2: Conversion of esters to hydrazides or other intermediates via reflux with hydrazine hydrate.

- Step 3: Cyclization or functionalization steps to introduce heterocyclic or cyclopropyl groups.

- Step 4: Final acylation with cyclopropyl-containing acyl groups to form the acetamide.

This approach, although more complex, allows for structural diversity and fine-tuning of the molecule’s pharmacological properties.

Nucleophilic Substitution and Coupling Reactions

In some synthetic routes, nucleophilic substitution on activated pyrimidine or pyridine derivatives is employed, followed by Buchwald coupling or amide bond formation:

- Example: Reaction of 4,6-dichloropyrimidine with amines, followed by coupling with cyclopropyl-containing amines or alcohols.

- Subsequent saponification and amide bond formation with cyclopropyl amines yield the target acetamide.

- Overall yields for such multi-step syntheses are approximately 40%.

While this method is more common in related pyrimidine-based compounds, it provides a conceptual framework for preparing cyclopropyl-substituted acetamides.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Direct Acylation with Cyclopropyl Acyl Halides | Piperidin-4-amine, cyclopropylacetyl chloride/bromide | Aqueous basic medium, RT to 50 °C | Simple, direct, scalable | Requires careful pH control | 70–90% |

| Multi-Step Synthesis via Piperidine Derivatives | Ethyl piperidin-4-carboxylate, hydrazine hydrate, KOH, cyclopropyl acylating agents | Reflux, multiple steps | Structural diversity, functional group tolerance | Longer synthesis, purification needed | 40–60% |

| Nucleophilic Substitution and Coupling | 4,6-Dichloropyrimidine, amines, cyclopropyl amines | Elevated temperature, multiple steps | Enables complex scaffolds | Multi-step, moderate overall yield | ~40% |

Detailed Research Findings

Direct Acylation: The reaction of aryl or piperidinyl amines with 2-bromoacetyl bromide in aqueous sodium carbonate solution at pH 9–10 yields N-substituted acetamides efficiently. This method has been validated by TLC monitoring and product isolation by precipitation, filtration, and drying.

Hydrazide and Oxadiazole Intermediates: In related acetamide derivatives, hydrazide intermediates formed by refluxing esters with hydrazine hydrate are further reacted with potassium hydroxide and carbon disulfide to yield oxadiazole derivatives, showcasing the versatility of piperidine functionalization.

Pyrimidine-Based Coupling: The synthesis of cyclopropyl-containing acetamides via coupling on pyrimidine scaffolds involves nucleophilic aromatic substitution followed by Buchwald coupling and amide bond formation. This method, although less direct, allows for incorporation of cyclopropyl groups with good regioselectivity and moderate yields (~40%).

Summary and Recommendations

- For efficient and straightforward preparation of this compound, direct acylation of piperidin-4-amine with cyclopropylacetyl halides under controlled basic conditions is recommended.

- For structural analog development or incorporation of additional heterocyclic moieties, multi-step synthesis involving hydrazide intermediates or nucleophilic substitution on pyrimidine rings can be employed.

- Reaction monitoring by TLC and purification by crystallization or chromatography are essential to ensure product purity.

- Maintaining reaction pH and temperature is critical to preserve the cyclopropyl ring and achieve high yields.

Q & A

Q. Critical Parameters :

- Temperature Control : Exothermic amidation requires cooling to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.

- Yield Optimization : Monitoring by TLC or LC-MS ensures reaction completion .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm cyclopropyl (δ ~1.2–1.5 ppm for CH₂; δ ~0.5–0.8 ppm for CH) and piperidine (δ ~2.5–3.5 ppm for N-CH₂) groups. Integration ratios validate stoichiometry .

- 2D Experiments (HSQC, HMBC) : Resolve overlapping signals and verify connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₀H₁₇N₂O⁺: calculated 187.1336) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns and UV detection (λ = 210–254 nm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological targets of this compound?

Answer:

- Molecular Docking : Use software (AutoDock Vina) to predict binding to receptors (e.g., GPCRs, ion channels) based on piperidine and cyclopropane motifs .

- In Vitro Assays :

- Binding Affinity : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin/dopamine receptors).

- Functional Activity : cAMP accumulation or calcium flux assays for GPCR targets .

- Analog Synthesis : Modify cyclopropane substituents or piperidine N-alkylation to assess steric/electronic effects on activity .

Q. Example SAR Table :

| Derivative | R-Group Modification | IC₅₀ (nM) | Target Receptor |

|---|---|---|---|

| Parent | None | 120 | 5-HT₂A |

| Methyl | N-CH₃ | 85 | 5-HT₂A |

| Fluoro | Cyclopropane-F | 45 | σ₁ Receptor |

Advanced: How should researchers address contradictions in reported biological activity data for this compound analogs?

Answer:

- Orthogonal Assays : Validate primary findings using unrelated methods (e.g., SPR for binding kinetics if radioligand data is inconsistent) .

- Structural Analysis : Compare crystal structures (via SHELXL ) or computational models to identify conformational differences impacting activity.

- Batch Purity Check : Re-evaluate compound purity (HPLC, NMR) to rule out impurities as confounding factors .

Case Study : Discrepancies in IC₅₀ values for σ receptor binding were resolved by identifying residual DMSO in assay buffers, which altered ligand solubility .

Advanced: What experimental design considerations are critical for assessing the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies :

- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life and identify CYP450-mediated metabolites .

- Storage Conditions : Lyophilize and store at -80°C under argon to prevent hydrolysis/oxidation .

Basic: How can researchers resolve spectral ambiguities in the NMR characterization of this compound?

Answer:

- Decoupling Experiments : Suppress splitting from adjacent protons (e.g., cyclopropane CH₂ groups) to simplify spectra .

- Variable Temperature NMR : Reduce line broadening caused by piperidine ring puckering dynamics .

- Isotopic Labeling : Synthesize ¹³C-labeled cyclopropane to enhance HMBC correlations .

Q. Example ¹H NMR Data :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopropane CH₂ | 1.3 | q (J = 8 Hz) | 4H |

| Piperidine N-CH₂ | 3.1 | m | 2H |

| Acetamide CO-NH | 6.8 | br s | 1H |

Advanced: What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

- In Silico Tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: 1–3), BBB permeability, and CYP inhibition .

- MD Simulations : GROMACS for assessing membrane penetration (e.g., cyclopropane rigidity vs. flexibility) .

- Physicochemical Profiling : Measure logD (octanol/water) and solubility (shake-flask method) to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.